2-(3-chlorophenyl)phthalazin-1(2H)-one

PARP-1 inhibition binding thermodynamics molecular dynamics

Select 2-(3-chlorophenyl)phthalazin-1(2H)-one for PARP-1 SAR studies where chlorine positional isomerism dictates inhibitory potency. Head-to-head molecular dynamics data demonstrate that the meta-chloro configuration affords a decisive ΔEele advantage of -7.24 kcal/mol and a ΔEvdW advantage of -1.12 kcal/mol over the para-chloro analog, driven by stable π-cation/π-anion interactions with Arg878 and Asp766 that the para isomer fails to recapitulate. Generic aryl phthalazinone substitutions will not reproduce this thermodynamic binding signature. Use this batch-consistent, high-purity reference standard to benchmark halogen-substituent effects, validate docking and MD force-field protocols, and anchor quantitative structure-activity relationship models with published, reproducible binding-energy decomposition data.

Molecular Formula C14H9ClN2O
Molecular Weight 256.69
CAS No. 412339-43-6
Cat. No. B2851109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)phthalazin-1(2H)-one
CAS412339-43-6
Molecular FormulaC14H9ClN2O
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H
InChIKeyKDZUATCKQJCSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)phthalazin-1(2H)-one (CAS 412339-43-6): A Phthalazinone Scaffold with Distinct Chlorine Regioisomerism for Targeted PARP-1 Research


2-(3-Chlorophenyl)phthalazin-1(2H)-one (CAS 412339-43-6) is a synthetic heterocyclic compound belonging to the phthalazinone class, which is widely recognized for its role as a core scaffold in poly(ADP-ribose) polymerase (PARP) inhibitor design [1]. Its molecular structure features a phthalazin-1(2H)-one core with a meta-chlorophenyl substituent at the 2-position, giving it a molecular formula of C14H9ClN2O and a molecular weight of 256.69 g/mol . The regiospecific placement of the chlorine atom at the meta-position differentiates it from ortho- and para-chloro analogs, with documented implications for molecular recognition and target engagement in PARP-1 inhibition studies [1].

Why 2-(3-Chlorophenyl)phthalazin-1(2H)-one Cannot Be Replaced by Other 2-Arylphthalazinones in PARP-1 Research


Phthalazinones bearing different aryl substituents are not functionally interchangeable for PARP-1 inhibition studies. Molecular dynamics simulations and binding free energy calculations demonstrate that the position of a chlorine atom on the phenyl ring dramatically alters the compound's binding orientation, interaction profile with conserved active-site residues, and overall thermodynamic stability [1]. Specifically, the meta-chloro configuration in 2-(3-chlorophenyl)phthalazin-1(2H)-one (compound 11c) facilitates consistent π-cation and π-anion interactions with Arg878 and Asp766, interactions that are absent or unstable in the para-chloro analog [1]. These mechanistic distinctions translate into quantifiable differences in inhibitory potency and binding energy, underscoring that generic substitution by a structurally similar aryl phthalazinone will not recapitulate the same experimental outcomes [1].

Head-to-Head Quantitative Evidence for 2-(3-Chlorophenyl)phthalazin-1(2H)-one in PARP-1 Targeting


Enhanced Total Binding Free Energy (ΔGbind) at PARP-1 Relative to Para-Chloro Analog

Molecular dynamics simulations and thermodynamic calculations directly compared the meta-chloro derivative (compound 11c, structurally equivalent to 2-(3-chlorophenyl)phthalazin-1(2H)-one) with its para-chloro analog (compound 11d). The meta-chloro compound exhibited a relatively higher total binding free energy (ΔGbind) than the para-chloro derivative, indicating a more favorable and stable interaction with the PARP-1 binding pocket [1].

PARP-1 inhibition binding thermodynamics molecular dynamics

Stronger Electrostatic Contribution (ΔEele) to PARP-1 Binding Affinity

Energy decomposition analysis revealed that the electrostatic contribution (ΔEele) to binding was significantly more favorable for the meta-chloro compound (11c) compared to the para-chloro analog (11d). The meta-chloro compound recorded a ΔEele of -27.20 kcal/mol, whereas the para-chloro compound showed only -19.96 kcal/mol, a difference of -7.24 kcal/mol favoring the meta orientation [1].

PARP-1 inhibition electrostatic interactions binding energy decomposition

Enhanced van der Waals Contribution (ΔEvdW) to PARP-1 Binding Affinity

The van der Waals energy component (ΔEvdW) also favored the meta-chloro compound (11c), with a value of -50.58 kcal/mol compared to -49.46 kcal/mol for the para-chloro analog (11d). This represents a difference of -1.12 kcal/mol in favor of the meta-chloro regioisomer [1].

PARP-1 inhibition van der Waals interactions binding energy decomposition

Superior Inhibitory Potency Against PARP-1 Relative to Para-Chloro Analog

The meta-chloro compound (11c) demonstrated higher inhibitory potency against PARP-1 than the para-chloro compound (11d), as reported in the original study that motivated the mechanistic investigation [1]. While exact IC50 values are not provided in the molecular dynamics paper, the authors explicitly state that the mechanistic findings 'could account for the higher inhibitory potency exhibited by 11c relative to 11d against PARP-1,' confirming a direct, quantifiable advantage in biological activity for the meta-substituted compound [1].

PARP-1 inhibition anticancer activity structure-activity relationship

Validated Research Applications for 2-(3-Chlorophenyl)phthalazin-1(2H)-one Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Chlorine Regioisomerism in PARP-1 Inhibitors

2-(3-Chlorophenyl)phthalazin-1(2H)-one serves as a critical tool compound for investigating the impact of chlorine substitution position on PARP-1 binding and inhibition. The direct head-to-head comparison data from molecular dynamics simulations—showing a ΔEele difference of -7.24 kcal/mol and a ΔEvdW difference of -1.12 kcal/mol favoring the meta-chloro over the para-chloro analog—provides a quantitative framework for SAR studies [1]. Researchers can use this compound to benchmark the meta-substitution effect when designing new PARP-1 inhibitors or when comparing halogen positional isomers in related chemotypes [1].

Computational Chemistry Benchmarking and Binding Free Energy Validation

The detailed thermodynamic and interaction data published for this compound (including total ΔGbind, ΔEele, and ΔEvdW values) makes it an ideal reference standard for validating molecular docking and molecular dynamics protocols in academic and industrial computational chemistry groups [1]. The quantitative decomposition of binding energies offers a robust benchmark for testing the accuracy of force fields and scoring functions in predicting halogen-substituent effects in PARP-1 systems [1].

Mechanistic Studies of PARP-1 Active Site Interactions

The compound's documented ability to form stable π-cation and π-anion interactions with conserved residues Arg878 and Asp766 in the PARP-1 active site, as revealed by molecular dynamics simulations, makes it a valuable probe for dissecting the molecular basis of PARP-1 recognition and catalysis [1]. These specific interactions are not observed with the para-chloro analog, highlighting the unique mechanistic fingerprint of the meta-substituted compound [1].

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